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molecular formula C11H12O2 B8794579 1-Phenyl-2-propenyl acetate CAS No. 7217-71-2

1-Phenyl-2-propenyl acetate

Cat. No. B8794579
M. Wt: 176.21 g/mol
InChI Key: WAUKBOOEPYNAGU-UHFFFAOYSA-N
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Patent
US07544453B2

Procedure details

In a one liter 3-neck round bottom flask equipped with a condenser, mechanical stirrer and thermometer, 108 grams (0.708 mol) of vinylbenzyl chloride (60/40 m-/p-) and 808 grams (0.815 mol) of potassium acetate were added, followed by 250 mLs of DMSO. The mixture was stirred at 40° C. for 48 hours. After allowing to cool to room temperature, the mixture was diluted with water and poured into a separatory funnel. The organic layer was separated, followed by an extraction of the aqueous layer with chloroform. The combined organic layer was then washed with water, dried over magnesium sulfate and placed on the rotary evaporator to remove the chloroform. 120 grams of the vinylbenzyl acetate product was recovered, to which 10 mg of MEHQ was added as an inhibitor.
Quantity
108 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
808 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3](Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:2].[C:11]([O-:14])(=[O:13])[CH3:12].[K+].CS(C)=O>O>[C:11]([O:14][CH:3]([CH:1]=[CH2:2])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)Cl
Name
potassium acetate
Quantity
808 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a one liter 3-neck round bottom flask equipped with a condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
followed by an extraction of the aqueous layer with chloroform
WASH
Type
WASH
Details
The combined organic layer was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
placed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the chloroform
CUSTOM
Type
CUSTOM
Details
120 grams of the vinylbenzyl acetate product was recovered, to which 10 mg of MEHQ
ADDITION
Type
ADDITION
Details
was added as an inhibitor

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)(=O)OC(C1=CC=CC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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